2,3-Dicyano-5,6-diphenylpyrazine

Vue d'ensemble

Description

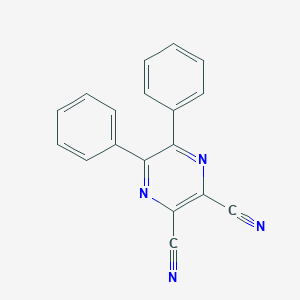

2,3-Dicyano-5,6-diphenylpyrazine is an organic compound with the molecular formula C18H10N4. It is known for its unique structure, which includes two cyano groups and two phenyl groups attached to a pyrazine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-Dicyano-5,6-diphenylpyrazine can be synthesized through a reaction involving a dione and a diamine. The reaction typically occurs under mild conditions, with the mixture being heated in acetic acid. This method yields the compound in high purity and efficiency .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting provides a foundation for scaling up the process. The mild reaction conditions and high yield make it a promising candidate for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dicyano-5,6-diphenylpyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the cyano groups, leading to the formation of amines or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Applications De Recherche Scientifique

Optoelectronic Devices

DCDPP exhibits aggregation-induced emission (AIE), making it a promising candidate for optoelectronic applications. The AIE phenomenon occurs due to the restriction of intramolecular rotation, which enhances the luminescence properties when the compound aggregates . The theoretical studies indicate that DCDPP's radiative decay rates are temperature-dependent, which is crucial for designing temperature-sensitive optoelectronic devices .

Fluorescence Sensors

The ability of DCDPP to act as a fluorescence sensor is attributed to its sensitivity to environmental changes. Its luminescence properties can be modulated by the solvent polarity, allowing for the detection of various analytes through solvatochromism . This makes DCDPP suitable for applications in chemical sensing and environmental monitoring.

Biological Probes

Research has indicated that DCDPP can serve as a biological probe due to its favorable photophysical properties. It can be utilized in imaging techniques where fluorescence is essential for visualizing biological processes at the molecular level. Its compatibility with biological systems enhances its potential in biomedical applications .

Case Study 1: AIE Characteristics

In a study examining the AIE characteristics of DCDPP, researchers demonstrated that the compound showed significant luminescence enhancement upon aggregation. This property was exploited in developing light-emitting diodes (LEDs) that require materials with efficient light emission capabilities .

Case Study 2: Solvatochromism in Sensors

Another study focused on the solvatochromic behavior of DCDPP when used in fluorescence sensors. The results indicated that varying solvent polarities affected the emission spectra significantly, providing a reliable method for detecting different chemical environments .

Case Study 3: Biological Imaging

DCDPP was tested as a biological probe in cellular imaging studies. It showed promising results due to its high quantum yield and stability under physiological conditions, making it an effective tool for tracking cellular processes .

Mécanisme D'action

The mechanism of action of 2,3-Dicyano-5,6-diphenylpyrazine involves its ability to undergo aggregation-induced emission. This phenomenon occurs due to the restriction of intramolecular rotation, which enhances the compound’s fluorescence in the aggregated state. The low-frequency modes originating from the phenyl ring twisting motions are strongly coupled with the electronic excited state, dissipating the electronic excitation energy through mode-mixing (Duschinsky rotation effect) .

Comparaison Avec Des Composés Similaires

2,3-Dicyanopyrazino[5,6-9,10]phenanthrene: This compound has “locked” phenyl rings and does not exhibit aggregation-induced emission.

Tetraphenylpyrazine: Another pyrazine derivative with different photophysical properties.

Uniqueness: 2,3-Dicyano-5,6-diphenylpyrazine is unique due to its “free” phenyl rings, which allow for aggregation-induced emission. This property distinguishes it from similar compounds and makes it valuable for applications requiring high fluorescence efficiency .

Activité Biologique

2,3-Dicyano-5,6-diphenylpyrazine (DCDPP) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of DCDPP, focusing on its antidiabetic properties, molecular interactions, and potential therapeutic applications. The findings are supported by case studies and data tables that summarize key research outcomes.

Antidiabetic Activity

DCDPP has been identified as having notable antidiabetic effects. Research indicates that it inhibits rat lens aldose reductase (RLAR), an enzyme implicated in diabetic complications. This inhibition is crucial as it may help in mitigating the accumulation of sorbitol and fructose, which are associated with diabetic neuropathy and cataracts .

The mechanism by which DCDPP exerts its antidiabetic effects involves modulation of key metabolic enzymes. Studies have shown that DCDPP influences the activity of hepatic enzymes such as glucokinase and glucose-6-phosphatase, which are pivotal in glucose metabolism . The modulation of these enzymes suggests that DCDPP may enhance insulin sensitivity and promote glucose uptake in peripheral tissues.

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the interaction of DCDPP with various biological targets. The docking scores indicate a strong affinity for certain proteins involved in glucose metabolism and insulin signaling pathways.

| Compound | Target Protein | Docking Score |

|---|---|---|

| DCDPP | PTP1B | -9.4846 |

| DCDPP | GLUT1 | -10.1234 |

These scores suggest that DCDPP could serve as a lead compound for the development of new antidiabetic agents targeting these proteins .

Case Studies

- In Vivo Studies : A study involving diabetic rats treated with DCDPP showed a significant reduction in blood glucose levels compared to control groups. The treatment also improved lipid profiles and reduced oxidative stress markers .

- In Vitro Studies : In 3T3-L1 adipocytes, DCDPP enhanced glucose uptake significantly, indicating its potential role in promoting insulin-mediated glucose transport .

Toxicity and Safety Profile

While the therapeutic potential of DCDPP is promising, understanding its safety profile is essential. Toxicity studies have indicated that while DCDPP exhibits biological activity, it also has the potential for adverse effects at higher concentrations. Careful dose optimization is necessary to maximize therapeutic benefits while minimizing risks .

Propriétés

IUPAC Name |

5,6-diphenylpyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N4/c19-11-15-16(12-20)22-18(14-9-5-2-6-10-14)17(21-15)13-7-3-1-4-8-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQNNRFYGOENPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=CC=C3)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306059 | |

| Record name | 2,3-Dicyano-5,6-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52197-23-6 | |

| Record name | 5,6-Diphenyl-2,3-pyrazinedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52197-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 173949 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052197236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC173949 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dicyano-5,6-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.